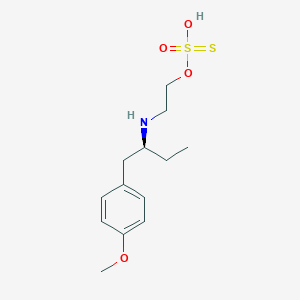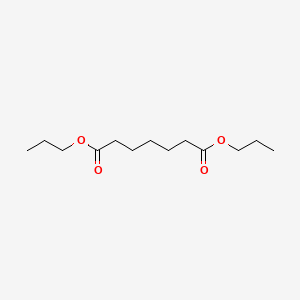
Dipropyl heptanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropyl heptanedioate is an organic compound belonging to the ester family. It is formed by the esterification of heptanedioic acid (also known as pimelic acid) with propanol. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This compound, with its unique chemical structure, finds applications in various fields including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Dipropyl heptanedioate can be synthesized through the esterification reaction between heptanedioic acid and propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to speed up the reaction. The general reaction scheme is as follows:
Heptanedioic acid+2Propanol→Dipropyl heptanedioate+Water
The reaction is usually carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where heptanedioic acid and propanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products. The use of azeotropic distillation can help in the efficient removal of water, thus enhancing the yield of the ester.
化学反应分析
Types of Reactions
Dipropyl heptanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptanedioic acid and propanol.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Major Products Formed
Hydrolysis: Heptanedioic acid and propanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
科学研究应用
Dipropyl heptanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
作用机制
The mechanism of action of dipropyl heptanedioate largely depends on its chemical reactivity, particularly its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing heptanedioic acid and propanol. The released heptanedioic acid can then participate in various metabolic pathways, while propanol can be further metabolized or excreted.
相似化合物的比较
Similar Compounds
Diethyl heptanedioate: Another ester of heptanedioic acid but with ethyl groups instead of propyl.
Dimethyl heptanedioate: Similar structure but with methyl groups.
Dipropyl adipate: An ester of adipic acid (a shorter dicarboxylic acid) with propyl groups.
Uniqueness
Dipropyl heptanedioate is unique due to its specific chain length and the presence of propyl groups, which can influence its physical properties such as boiling point, solubility, and reactivity compared to its analogs with different alkyl groups.
属性
CAS 编号 |
51238-92-7 |
|---|---|
分子式 |
C13H24O4 |
分子量 |
244.33 g/mol |
IUPAC 名称 |
dipropyl heptanedioate |
InChI |
InChI=1S/C13H24O4/c1-3-10-16-12(14)8-6-5-7-9-13(15)17-11-4-2/h3-11H2,1-2H3 |
InChI 键 |
PKQHRIXOXXYVJL-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)CCCCCC(=O)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



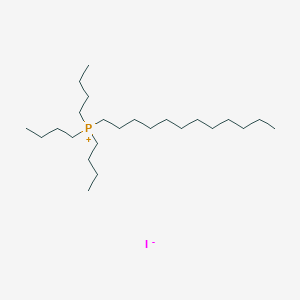
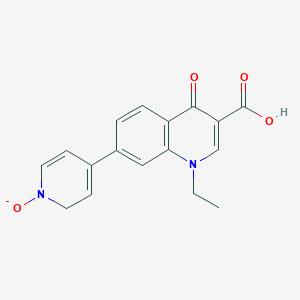

![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
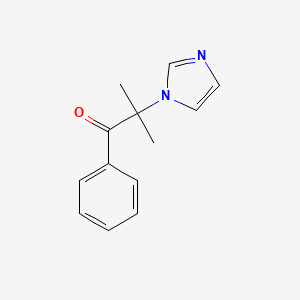

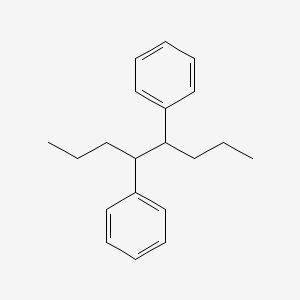


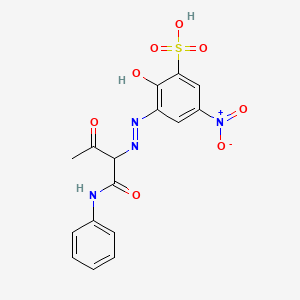
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)

